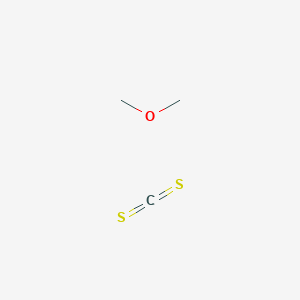
Methanedithione--methoxymethane (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanedithione–methoxymethane (1/1) is a compound that combines the properties of methanedithione and methoxymethane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanedithione can be synthesized through the reaction of carbon disulfide with formaldehyde under specific conditions . Methoxymethane is typically produced by the dehydration of methanol using an acid catalyst .
Industrial Production Methods
Industrial production of methoxymethane involves the catalytic dehydration of methanol, often using a dual catalyst system that allows for both methanol synthesis and dehydration in the same process unit . Methanedithione is less commonly produced on an industrial scale but can be synthesized in the laboratory using controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Methanedithione undergoes various chemical reactions, including oxidation, reduction, and substitution . Methoxymethane primarily undergoes oxidation reactions .
Common Reagents and Conditions
Oxidation: Methoxymethane can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Methanedithione can be reduced using hydrogen or other reducing agents.
Substitution: Both compounds can undergo substitution reactions with appropriate reagents
Major Products
Oxidation of Methoxymethane: Produces formaldehyde and methanol.
Reduction of Methanedithione: Produces methanethiol and other sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
Methanedithione–methoxymethane (1/1) has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fuels, solvents, and other industrial chemicals
Wirkmechanismus
The mechanism of action of methanedithione–methoxymethane involves its interaction with molecular targets such as enzymes and receptors. Methoxymethane acts as a solvent and a reactant in various chemical processes, while methanedithione interacts with sulfur-containing enzymes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl Ether (Methoxymethane): A simple ether used as a fuel and solvent.
Carbon Disulfide: A sulfur-containing compound similar to methanedithione.
Uniqueness
Methanedithione–methoxymethane (1/1) is unique due to its combination of sulfur and ether functionalities, which allows it to participate in a wide range of chemical reactions and applications .
Eigenschaften
CAS-Nummer |
857722-40-8 |
|---|---|
Molekularformel |
C3H6OS2 |
Molekulargewicht |
122.21 g/mol |
InChI |
InChI=1S/C2H6O.CS2/c1-3-2;2-1-3/h1-2H3; |
InChI-Schlüssel |
YIYUSOIXUJPNAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC.C(=S)=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)
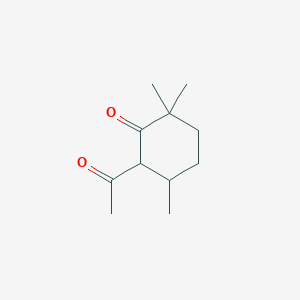
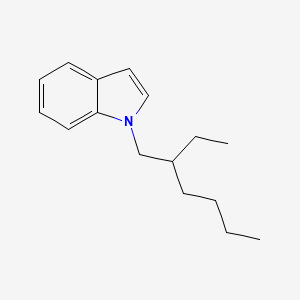
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)
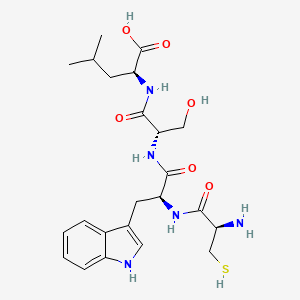
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)

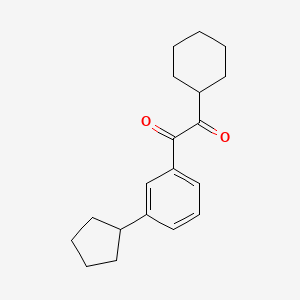


![[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile](/img/structure/B14190528.png)
![1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene](/img/structure/B14190530.png)
![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)

